N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, a cyclopropyl ring, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. The reaction conditions often include the use of strong bases and high temperatures.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, typically using bromobenzene and a suitable catalyst.
Attachment of the Butyl Chain and Cyclopropyl Ring: These groups are introduced through alkylation reactions, using appropriate alkyl halides and bases.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Amidation: The carboxamide group can be modified through amidation reactions, using different amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and to develop chemical probes for biological targets.
Mechanism of Action
The mechanism of action of N4-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
N~4~-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives and similar heterocyclic compounds. Some similar compounds include:
Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core but may have different substituents, leading to variations in their biological activity and chemical properties.
Bromophenyl Derivatives: Compounds with a bromophenyl group, such as 4-bromo-N-Z-piperidine, exhibit similar reactivity in substitution reactions.
Cyclopropyl-Containing Compounds: Compounds with a cyclopropyl ring, such as cyclopropylamines, may have similar steric and electronic properties.
The uniqueness of N4-(4-BROMOPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C21H23BrN4O |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23BrN4O/c1-3-4-11-26-20-19(13(2)25-26)17(12-18(24-20)14-5-6-14)21(27)23-16-9-7-15(22)8-10-16/h7-10,12,14H,3-6,11H2,1-2H3,(H,23,27) |
InChI Key |
PJHZMILYODHUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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